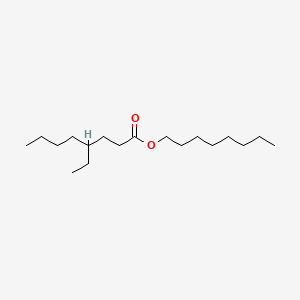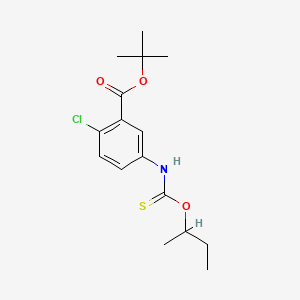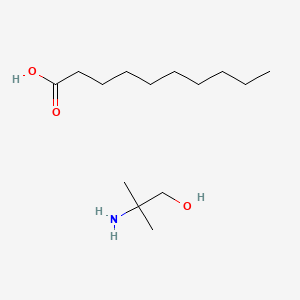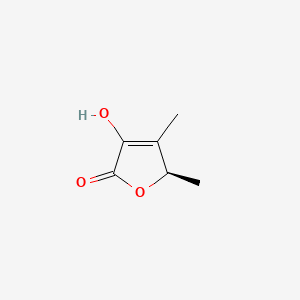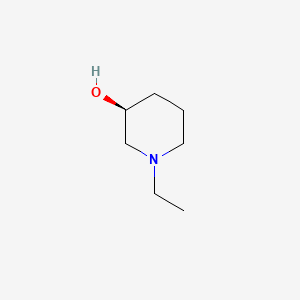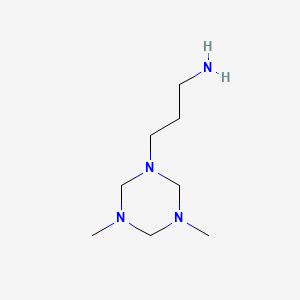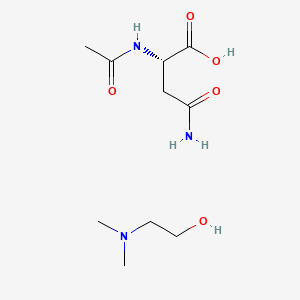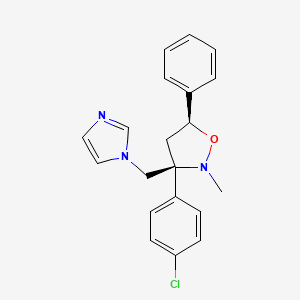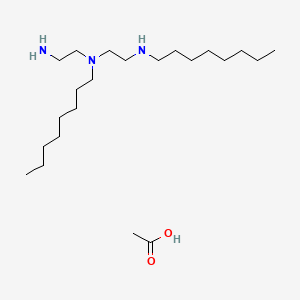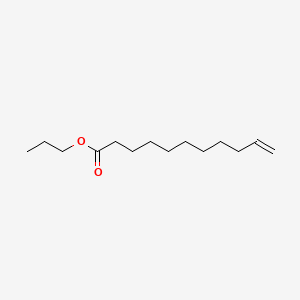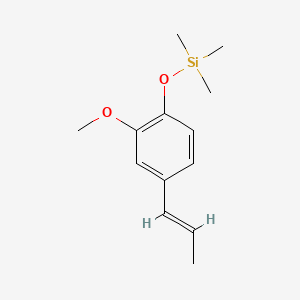
Silane, (2-methoxy-4-propenylphenoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- is a chemical compound with the molecular formula C13H20O2Si and a molecular weight of 236.3822 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- typically involves the reaction of isoeugenol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isoeugenol and trimethylsilanol.
Applications De Recherche Scientifique
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites on the molecule. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- can be compared with other similar compounds such as:
Silane, (2-methoxyphenyl)trimethyl-: This compound has a similar structure but lacks the propenyl group, which affects its reactivity and applications.
Silane, (4-methoxyphenyl)trimethyl-: This compound has the methoxy group in a different position, leading to different chemical properties and uses.
The uniqueness of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for various specialized applications.
Propriétés
Numéro CAS |
6689-41-4 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-6-7-11-8-9-12(13(10-11)14-2)15-16(3,4)5/h6-10H,1-5H3/b7-6+ |
Clé InChI |
FXUZMKVABCZGAX-VOTSOKGWSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC |
SMILES canonique |
CC=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


